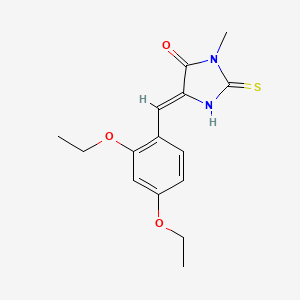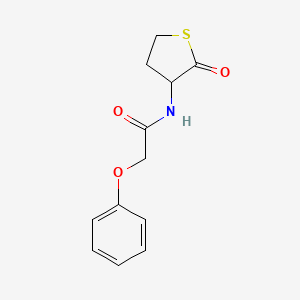methanone](/img/structure/B3952003.png)
[2-(4-methyl-1-piperazinyl)-5-nitrophenyl](phenyl)methanone
Übersicht
Beschreibung
[2-(4-methyl-1-piperazinyl)-5-nitrophenyl](phenyl)methanone, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MNPA is a derivative of piperazine and nitrophenyl, which makes it a potent molecule with diverse applications in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of [2-(4-methyl-1-piperazinyl)-5-nitrophenyl](phenyl)methanone is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors in the body. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. By inhibiting MMPs, this compound can prevent cancer cell invasion and metastasis. This compound has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Moreover, this compound has been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. By inhibiting MMPs, this compound can prevent cancer cell invasion and metastasis. This compound has also been found to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(4-methyl-1-piperazinyl)-5-nitrophenyl](phenyl)methanone has several advantages for lab experiments. It is a potent molecule with diverse pharmacological properties, making it a valuable tool for studying various diseases. Moreover, the synthesis method has been optimized to ensure high yields and purity of the final product. However, this compound also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Moreover, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical studies.
Zukünftige Richtungen
[2-(4-methyl-1-piperazinyl)-5-nitrophenyl](phenyl)methanone has several potential future directions for scientific research. Firstly, further studies are needed to elucidate the mechanism of action of this compound. Secondly, this compound could be further optimized to improve its pharmacological properties, such as bioavailability and selectivity. Thirdly, this compound could be tested in vivo to evaluate its potential applications in preclinical and clinical studies. Fourthly, this compound could be used as a lead compound for the development of novel drugs with similar pharmacological properties. Finally, this compound could be used in combination with other drugs to enhance their therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
[2-(4-methyl-1-piperazinyl)-5-nitrophenyl](phenyl)methanone has been extensively studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
Eigenschaften
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-19-9-11-20(12-10-19)17-8-7-15(21(23)24)13-16(17)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYHZAQWPWGUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B3951927.png)
![4-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B3951931.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide](/img/structure/B3951939.png)
![5-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951947.png)


![2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B3951966.png)
![N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B3951967.png)




![3-ethyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952008.png)
![1-(4-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952016.png)